molecular formula C9H12F3NO5 B15202942 (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid

(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B15202942
M. Wt: 271.19 g/mol
InChI Key: ZVGVNWGKZFPGIV-PGTDDSONSA-N
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Description

(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a morpholine ring attached to a prop-2-enoic acid moiety, with trifluoroacetic acid as a counterion. The presence of the morpholine ring and the trifluoroacetic acid contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Attachment of the Prop-2-enoic Acid Moiety: The morpholine ring is then reacted with an appropriate acrylate derivative under basic conditions to form the (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid.

    Addition of Trifluoroacetic Acid: Finally, trifluoroacetic acid is added to the reaction mixture to form the desired compound.

Industrial Production Methods

Industrial production of (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid is unique due to the presence of both the morpholine ring and the trifluoroacetic acid moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H12F3NO5

Molecular Weight

271.19 g/mol

IUPAC Name

(E)-3-[(2R)-morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11NO3.C2HF3O2/c9-7(10)2-1-6-5-8-3-4-11-6;3-2(4,5)1(6)7/h1-2,6,8H,3-5H2,(H,9,10);(H,6,7)/b2-1+;/t6-;/m1./s1

InChI Key

ZVGVNWGKZFPGIV-PGTDDSONSA-N

Isomeric SMILES

C1CO[C@@H](CN1)/C=C/C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1COC(CN1)C=CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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